9-Diethylaminoethylthioacridine

説明

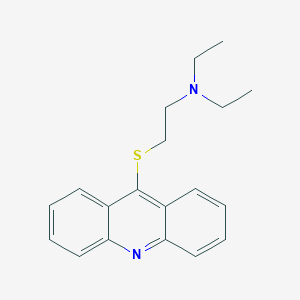

Structure

3D Structure

特性

IUPAC Name |

2-acridin-9-ylsulfanyl-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-3-21(4-2)13-14-22-19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTLCWXZGPKHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147806 | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106897-41-0 | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106897410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Diethylaminoethylthioacridine

General Synthetic Routes to the Acridine (B1665455) Core Scaffold

The construction of the acridine ring system is a well-established field in heterocyclic chemistry, with several named reactions providing access to this versatile scaffold. One of the most traditional methods is the Bernthsen acridine synthesis , which involves the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid. While historically significant, this method often requires harsh conditions and can lead to a mixture of products.

More contemporary and efficient methods have since been developed. These include:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of 9-substituted acridines from diphenylamine and appropriate carboxylic acids, often using zinc chloride as a catalyst. researchgate.net

Modular and Cascade Approaches: Recent advancements have focused on modular syntheses that allow for the construction of diverse acridine derivatives from readily available starting materials. researchgate.net For instance, a one-pot method involving the photo-excitation of o-alkyl nitroarenes followed by a copper-mediated cascade annulation has been reported to produce a variety of acridine structures. researchgate.net

Cyclization of N-phenylanthranilic acids: The intramolecular cyclization of N-phenylanthranilic acids using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is a common and effective route to acridones, which can then be converted to 9-chloroacridines, key intermediates for further substitution.

These diverse methods provide a robust toolkit for chemists to construct the fundamental acridine core, which is the first critical step toward the synthesis of 9-Diethylaminoethylthioacridine.

Specific Synthetic Approaches for 9-Substituted Acridines

The 9-position of the acridine ring is particularly susceptible to nucleophilic substitution, making it a prime site for introducing a wide array of functional groups. The most common precursor for these substitutions is 9-chloroacridine (B74977) .

Synthesis of 9-Chloroacridine: 9-Chloroacridine is typically prepared from N-phenylanthranilic acid or acridone (B373769) by treatment with phosphorus oxychloride (POCl₃). researchgate.net The reaction is generally robust, providing the reactive chloro-substituted acridine in good yield.

Nucleophilic Substitution at the 9-Position: The chlorine atom at the 9-position is an excellent leaving group, readily displaced by various nucleophiles. This reactivity is the cornerstone for the synthesis of 9-substituted acridines. A general representation of this reaction is shown below:

Scheme 1: General nucleophilic substitution at the 9-position of acridine.

This versatile reaction allows for the introduction of a wide range of substituents by selecting the appropriate nucleophile (Nu-H). For the synthesis of the target compound, a thiol-containing nucleophile is required.

Targeted Synthesis of 9-Diethylaminoethylthioacridine

The direct synthesis of 9-Diethylaminoethylthioacridine is achieved through the nucleophilic aromatic substitution (SNAr) reaction of 9-chloroacridine with 2-(diethylamino)ethanethiol.

Synthesis of 2-(diethylamino)ethanethiol: The thiol reactant can be synthesized through several methods. One common approach involves the reaction of 2-(diethylamino)ethyl chloride hydrochloride with a sulfur source like thiourea (B124793), followed by hydrolysis. google.com An alternative, high-yield synthesis involves the ring-opening of ethylene (B1197577) sulfide (B99878) with diethylamine. google.com

Coupling Reaction: The final step in the synthesis of 9-Diethylaminoethylthioacridine involves the reaction between 9-chloroacridine and 2-(diethylamino)ethanethiol. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Scheme 2: Synthesis of 9-Diethylaminoethylthioacridine.

Optimization of Reaction Conditions and Yield for Thioacridine Synthesis

The optimization of the synthesis of 9-thioacridine derivatives, including 9-Diethylaminoethylthioacridine, focuses on several key parameters to maximize yield and purity while minimizing reaction time and side products.

| Parameter | Considerations for Optimization |

| Solvent | Aprotic polar solvents like DMF or DMSO are often preferred as they can solvate the reactants and facilitate the SNAr reaction. |

| Base | The choice of base is crucial for the deprotonation of the thiol. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine). The strength and solubility of the base can influence the reaction rate. |

| Temperature | The reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they can also lead to the formation of undesired byproducts. A typical temperature range is from room temperature to moderate heating (e.g., 60-80°C). |

| Reaction Time | The reaction time is monitored to ensure complete conversion of the starting materials. This is often followed by techniques like Thin Layer Chromatography (TLC). |

| Purity of Reactants | The purity of the 9-chloroacridine and the thiol is essential for a clean reaction and high yield of the desired product. |

By systematically varying these parameters, the optimal conditions for the synthesis of 9-Diethylaminoethylthioacridine can be determined.

Derivatization Strategies for the 9-Diethylaminoethylthioacridine Scaffold

The 9-Diethylaminoethylthioacridine scaffold presents several opportunities for further derivatization to explore structure-activity relationships and develop new compounds with tailored properties. These strategies can target different parts of the molecule.

Modification of the Acridine Core: The acridine ring system can be further functionalized through electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents. For instance, nitration or halogenation could introduce new functional groups on the aromatic rings, which can then be further manipulated.

Modification of the Diethylamino Group: The tertiary amine of the diethylaminoethylthio side chain can be a site for derivatization. For example, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt.

Modification of the Thioether Linkage: The sulfur atom in the thioether linkage is susceptible to oxidation. Controlled oxidation can lead to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule.

A hypothetical derivatization is presented in the table below:

| Starting Material | Reagent(s) | Potential Product |

| 9-Diethylaminoethylthioacridine | m-CPBA (1 eq.) | 9-((2-(Diethylamino)ethyl)sulfinyl)acridine |

| 9-Diethylaminoethylthioacridine | m-CPBA (2 eq.) | 9-((2-(Diethylamino)ethyl)sulfonyl)acridine |

| 9-Diethylaminoethylthioacridine | Methyl iodide | 2-((Acridin-9-yl)thio)-N,N,N-triethyl-ethan-1-aminium iodide |

These derivatization strategies open up avenues for creating a library of compounds based on the 9-Diethylaminoethylthioacridine scaffold for further investigation.

Preclinical Pharmacological and Biological Activity Research of 9 Diethylaminoethylthioacridine

In Vitro Cytotoxicity Studies on Neoplastic Cell Lines

Research into the cytotoxic effects of 9-Diethylaminoethylthioacridine has demonstrated its potential as an agent with activity against neoplastic cell lines. Specifically, studies have shown that this compound is cytotoxic to both K562 (human myelogenous leukemia) and Raji (human Burkitt's lymphoma) cell lines. nih.gov

The broader class of 9-aminoacridine (B1665356) derivatives has been extensively evaluated for its anticancer potential. nih.gov These compounds are known to exhibit cytotoxic effects across a range of cancer cell lines, often with considerable potency. nih.govmdpi.com For instance, certain substituted 9-aminoacridines have demonstrated significant growth inhibition in cell lines derived from the nine most common human cancers. nih.gov The mechanism of this cytotoxicity is often linked to the inhibition of essential cellular enzymes like topoisomerases. nih.gov While detailed quantitative data, such as IC50 values for 9-Diethylaminoethylthioacridine across a wide panel of cancer cell lines, are not extensively documented in the reviewed literature, the existing findings provide a foundation for its classification as a cytotoxic agent.

| Compound | Cell Line | Activity |

|---|---|---|

| 9-Diethylaminoethylthioacridine | K562 (Human Myelogenous Leukemia) | Cytotoxic nih.gov |

| 9-Diethylaminoethylthioacridine | Raji (Human Burkitt's Lymphoma) | Cytotoxic nih.gov |

Investigations into Antimicrobial Activities

The antimicrobial properties of acridine (B1665455) derivatives have been a subject of scientific inquiry. For a series of newly synthesized 9-(ethylthio)acridine derivatives, antimicrobial activity was assessed against a panel of ten bacterial and eight yeast strains. nih.gov The findings from these studies indicated that the antimicrobial efficacy was highly dependent on the substitution pattern of the acridine core. nih.gov

Specifically, only the 2- and 3-amino derivatives of 9-(ethylthio)acridine exhibited noteworthy antibacterial and antifungal activities. nih.gov This suggests a stringent structure-activity relationship, where the presence and position of an amino group are crucial for antimicrobial action. Consequently, derivatives lacking this specific substitution, such as 9-Diethylaminoethylthioacridine, were not reported to be among the active compounds in these studies. The mechanism of action for the active amino derivatives is thought to be related to the formation of the acridine ion, which is supported by their lower half-wave potential values. nih.gov While some 9-thioalkylacridines have been investigated for their effects on macromolecular biosynthesis in microorganisms like Escherichia coli and Staphylococcus aureus, specific data for 9-Diethylaminoethylthioacridine is not detailed. mdpi.com

| Compound Class | Activity Spectrum | Key Finding |

|---|---|---|

| Amino derivatives of 9-(ethylthio)acridine | Antibacterial and Antifungal | Only 2- and 3-amino derivatives showed significant activity. nih.gov |

| 9-Thioalkylacridines | General Antimicrobial | Inhibition of RNA synthesis may be involved in the antimicrobial activity. mdpi.com |

Research on Antiparasitic Efficacy

The potential of acridine derivatives as antiparasitic agents has been explored, with some sulfanylacridine derivatives showing promise against protozoal infections. nih.gov For instance, 9-aminoacridines, which are structurally related to known antileishmanial drugs, have demonstrated cytotoxicity against Leishmania promastigotes at concentrations in the range of 10 to 20 microM. nih.gov This activity is hypothesized to be linked to the inhibition of the parasite's topoisomerase II. nih.gov

However, direct experimental data on the antiparasitic efficacy of 9-Diethylaminoethylthioacridine against common parasites such as Leishmania, Trypanosoma, or Plasmodium species is not extensively available in the reviewed scientific literature. While the broader class of thioacridine derivatives has been a subject of interest in the search for new antiparasitic drugs, specific studies detailing the activity spectrum and potency of 9-Diethylaminoethylthioacridine are needed to fully elucidate its potential in this area. nih.govnih.gov

Enzyme Inhibition Profile Analysis

Acridine derivatives are well-established as inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription. nih.govnih.gov These enzymes manage the topological state of DNA within the cell. nih.gov Acridine-based compounds can act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent cell death. nih.gov Alternatively, they can function as catalytic inhibitors, interfering with the enzyme's function without causing DNA damage. mdpi.com

Substituted 9-aminoacridines have been shown to act as catalytic inhibitors of topoisomerase II and can also stabilize topoisomerase I-DNA adducts. nih.gov The interaction with these enzymes is a key mechanism behind the cytotoxic and anticancer properties of this class of compounds. While the general class of acridines is known to interact with these enzymes, a specific enzyme inhibition profile for 9-Diethylaminoethylthioacridine, including quantitative measures of its inhibitory activity (e.g., IC50 values) against topoisomerases or other enzymes like cholinesterases, is not detailed in the currently available literature. nih.govnih.gov

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| Substituted 9-aminoacridines | Topoisomerase II | Catalytic inhibition. nih.gov |

| Substituted 9-aminoacridines | Topoisomerase I | Stabilization of enzyme-DNA adducts. nih.gov |

Modulation of Biomolecular Interactions

The biological activity of acridine compounds is often attributed to their ability to interact with nucleic acids, primarily through intercalation. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. Such an interaction can induce structural changes in the DNA, including unwinding of the helix and an increase in its length. These structural alterations can, in turn, interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. mdpi.com

Studies on various intercalating agents, including 9-aminoacridine, have shown that their binding to DNA can be detected by changes in the reactivity of DNA bases to certain chemical probes. While the principle of DNA intercalation is well-established for the acridine scaffold, specific studies detailing the binding affinity, sequence selectivity, and the precise nature of the interaction of 9-Diethylaminoethylthioacridine with DNA and other biomolecules have not been extensively reported.

Anti-amyloidogenic Research Applications

There is growing interest in the development of small molecules that can inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Some studies have explored the potential of sulfanylacridine derivatives in the context of neurodegenerative diseases like Alzheimer's and Creutzfeldt-Jakob disease. nih.gov The rationale for this research lies in the hypothesis that compounds capable of interfering with the protein aggregation process could offer a therapeutic strategy. nih.gov

While the broader class of sulfanylacridines has been considered in this research area, there is currently no specific information available from the reviewed literature on the anti-amyloidogenic properties of 9-Diethylaminoethylthioacridine. nih.gov Further research would be necessary to determine if this compound can inhibit Aβ fibril formation or modulate the aggregation process in any significant way.

Mechanistic Investigations of 9 Diethylaminoethylthioacridine

Elucidation of Molecular Targets and Cellular Pathways

The molecular targets and cellular pathways of 9-Diethylaminoethylthioacridine are believed to be multifaceted, a characteristic shared with other 9-substituted acridine (B1665455) derivatives. A primary molecular target for many acridine compounds is nucleic acid, particularly DNA. frontiersin.org However, their effects extend beyond simple DNA binding to the modulation of various cellular signaling pathways crucial for cell survival and proliferation.

Research on analogous 9-aminoacridine (B1665356) derivatives has revealed their ability to interfere with fundamental cellular processes. For instance, 9-aminoacridine has been shown to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA. nih.gov This disruption of ribosome production is a potent mechanism for halting cell growth and proliferation.

Furthermore, some 9-aminoacridine derivatives have been found to suppress key signaling pathways that are often dysregulated in cancer cells, including the PI3K/AKT/mTOR, p53, and NF-κB pathways. frontiersin.orggoogle.com The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, while the p53 pathway is a central hub for tumor suppression, and the NF-κB pathway is involved in inflammation and cell survival. The ability to simultaneously modulate these pathways suggests that compounds like 9-Diethylaminoethylthioacridine could act as multi-targeted agents. google.com

DNA-Mediated Mechanisms of Action

The planar tricyclic ring structure of the acridine core is a key feature that facilitates its interaction with DNA, leading to several downstream cellular consequences.

DNA Intercalation Phenomena

DNA intercalation is a well-established mechanism of action for many acridine derivatives. nih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. nih.gov This insertion causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in the separation of adjacent base pairs. nih.gov The stability of the intercalation complex is often enhanced by interactions between the substituents on the acridine ring and the functional groups within the DNA grooves. nih.gov For 9-Diethylaminoethylthioacridine, the positively charged diethylaminoethyl side chain at the 9-position is expected to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the binding.

Topoisomerase Inhibition

A significant consequence of DNA intercalation by acridine derivatives is the inhibition of topoisomerase enzymes. nih.govnih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.gov Acridine compounds, including various 9-substituted derivatives, have been identified as potent inhibitors of topoisomerase II. nih.govnih.gov

These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death). frontiersin.org Some 9-anilinoacridines, for example, have demonstrated significant inhibitory effects on DNA topoisomerase II, which correlates with their antitumor activity. nih.gov It is plausible that 9-Diethylaminoethylthioacridine exerts a similar inhibitory effect on topoisomerase II.

Interactions with Cellular Membranes

The interaction of 9-Diethylaminoethylthioacridine with cellular membranes is an area that warrants further investigation. However, based on its chemical structure, some predictions can be made. The compound possesses both a hydrophobic acridine core and a hydrophilic, positively charged diethylaminoethylthio side chain, giving it amphipathic properties. Such characteristics are common in molecules that interact with lipid bilayers. mdpi.com

Amphipathic molecules can insert into the cell membrane, potentially altering its physical properties such as fluidity, permeability, and lipid packing. mdpi.com The positively charged side chain could facilitate initial electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine. nih.gov Following this initial binding, the hydrophobic acridine ring may penetrate the nonpolar core of the lipid bilayer. This interaction could disrupt membrane integrity and the function of membrane-bound proteins. nih.gov

Modulation of Cholinesterase Enzymes

Some acridine derivatives have been investigated for their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.govnih.gov AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov

While direct studies on 9-Diethylaminoethylthioacridine and cholinesterase are lacking, the structural similarity to other 9-aminoacridines that exhibit AChE inhibitory activity suggests a potential for such interaction. nih.gov This potential activity would be dependent on the specific binding interactions between the compound and the active site of the enzyme.

Role in Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is another potential mechanism through which acridine derivatives can exert their cytotoxic effects. ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause damage to cellular components, including DNA, proteins, and lipids. mdpi.comtargetmol.commdpi.com

Structure Activity Relationship Sar Studies of 9 Diethylaminoethylthioacridine and Analogues

Impact of Substituents on the Acridine (B1665455) Ring System

Substituents on the tricyclic acridine core are pivotal in modulating biological activity, primarily by altering the electronic environment and steric profile of the molecule. Research across various acridine analogues, including those with thioether linkages, has demonstrated that both the type and position of the substituent are crucial.

For instance, in the context of antimalarial activity, the presence of electron-donating groups on the acridine ring is often associated with enhanced efficacy. Studies on 9-anilinoacridines have shown that 3,6-diamino substitution significantly improves activity against Plasmodium falciparum by promoting the inhibition of the parasite's DNA topoisomerase II. nih.gov Conversely, replacing the amino groups with 3,6-dichloro substituents, while still yielding active compounds, can alter the mechanism of action, with some analogues showing a greater ability to inhibit β-hematin formation. nih.gov The poor antimalarial activity of some chloro derivatives is attributed to them not being strongly basic, a property required for accumulation in the parasite's acidic food vacuole. nih.gov

In the realm of anticancer research, structure-activity analyses have revealed similar trends. The introduction of a methoxy (B1213986) (-OCH3) group at the C2 position of the acridine ring has been shown to increase cytotoxic activity. researchgate.netresearchgate.net Similarly, studies on acridine-benzimidazole hybrids indicated that a 2-methoxy substituent was roughly three times more potent than analogues with a 2-methyl or 2-chloro group. rsc.org Furthermore, the presence of electron-donating groups at the 7- or 8-positions was found to correlate with higher activity, potentially due to more effective DNA interaction. rsc.org The introduction of an amino group at the 2- or 3-position of 9-(ethylthio)acridine was found to be essential for antibacterial activity against a range of bacterial strains. nih.gov

These findings underscore the principle that modifying the electronic properties of the acridine ring is a key strategy for optimizing biological response. Electron-donating groups appear to enhance interactions with targets like DNA and topoisomerase enzymes. mdpi.com

Table 1: Impact of Acridine Ring Substituents on Biological Activity

| Substituent | Position(s) | Compound Class | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|---|

| 3,6-Diamino | 3 & 6 | 9-Anilinoacridine (B1211779) | Greatly improves antimalarial activity (anti-topoisomerase II) | nih.gov |

| 3,6-Dichloro | 3 & 6 | 9-Anilinoacridine | Potent inhibitor of β-hematin formation | nih.gov |

| 2-Methoxy | 2 | 9-Aminoacridine (B1665356) / Acridine Hybrids | Increased anticancer cytotoxicity | researchgate.netresearchgate.netrsc.org |

| 7- or 8-Electron-donating group | 7 or 8 | Acridine Hybrids | Increased anticancer activity | rsc.org |

| 2- or 3-Amino | 2 or 3 | 9-(Ethylthio)acridine | Essential for antibacterial activity | nih.gov |

Influence of the Thioether Side Chain on Biological Activity

The side chain at the C-9 position is a primary determinant of a compound's pharmacological profile, influencing its solubility, cell penetration, and interaction with specific biological targets. In 9-Diethylaminoethylthioacridine, the thioether linkage and the terminal basic amino group are key features.

The thioether bond (C-S-C) itself, compared to the more extensively studied amino (C-N) or ether (C-O) linkages, offers a distinct spatial and electronic character. Studies on 9-(phenylthio)acridines have demonstrated moderate cytotoxicity against leukemia cell lines, establishing the viability of the thioether linkage for designing active compounds. nih.gov The sulfur atom's size and polarizability differ from nitrogen or oxygen, which can affect bond angles, flexibility, and van der Waals interactions within a biological target's binding pocket.

The diethylaminoethyl portion of the side chain is critical. The terminal tertiary amine is basic and will be protonated at physiological pH, conferring a positive charge to the side chain. This cationic nature is crucial for interacting with negatively charged macromolecules like DNA and RNA. researchgate.net Furthermore, the length and flexibility of the ethyl chain allow the charged terminus to orient itself optimally for electrostatic interactions, for example with the phosphate (B84403) backbone of DNA, while the acridine ring intercalates between base pairs. The importance of the amino group in the side chain is highlighted by the observed cytotoxicity of 3-amino-9-(diethylaminoethylthio)acridine and 9-diethylaminoethylthioacridine against cancer cell lines. researchgate.net

Role of Planarity and Cationic Ionization in Molecular Interactions

Two fundamental physicochemical properties are consistently cited as prerequisites for the biological activity of acridine derivatives: the planarity of the aromatic ring system and the ability to form a cation. researchgate.netmdpi.com

The extensive, flat surface of the acridine heterocycle is ideally suited for intercalation—the stacking between the base pairs of a DNA double helix. mdpi.commdpi.comnih.gov This mode of binding physically distorts the DNA structure, which can interfere with replication and transcription processes and inhibit the function of DNA-associated enzymes like topoisomerases. nih.gov Any substitution or structural modification that disrupts this planarity, such as the introduction of bulky groups in positions other than C-9, typically leads to a significant loss of activity. mdpi.com While the acridine ring itself is planar, some non-planarity can be observed in the orientation of substituents, such as the azido (B1232118) group in 9-azidoacridine, which is displaced from the plane. researchgate.net

Cationic ionization is equally critical. The nitrogen atom within the acridine ring (at position 10) is basic and becomes protonated at physiological pH. researchgate.netmdpi.com This gives the entire ring system a positive charge, which is delocalized across the aromatic structure. This cationic character is essential for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA, guiding the molecule to its intercalation site. mdpi.com For many acridine derivatives, a high level of ionization at neutral pH is considered obligatory for antibacterial activity. researchgate.net The combination of a planar surface and a delocalized positive charge makes acridines potent DNA-intercalating agents. nih.gov

Electronic and Steric Factors Governing Activity Profiles

The biological activity of 9-Diethylaminoethylthioacridine and its analogues is governed by a delicate balance of electronic and steric factors. These properties influence everything from target binding affinity to metabolic stability.

Electronic Effects: The electron density of the acridine ring system directly impacts its ability to interact with biological targets. As noted previously, electron-donating substituents (like amino or methoxy groups) tend to increase the electron density of the ring, which can enhance π-π stacking interactions during DNA intercalation and improve binding. rsc.orgmdpi.com Conversely, electron-withdrawing groups can also modulate activity. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, electron-withdrawing groups on the pyridine (B92270) ring were found to promote interaction with double-stranded DNA, likely by stabilizing the cationic character of the molecule. mdpi.com The importance of the electronic properties is also highlighted in studies of 9-(ethylthio)acridines, where the most active amino-substituted derivatives had the lowest half-wave potential, supporting the role of acridine ion formation in their mechanism of action. nih.gov

Steric Factors: Steric hindrance plays a crucial role in determining whether a molecule can physically access its binding site. While the 9-position of the acridine ring can accommodate bulky substituents, steric clashes can still occur. mdpi.com For example, docking studies of 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone into the binding site of P. falciparum lactate (B86563) dehydrogenase suggested that its slightly lower activity compared to chloroquine (B1663885) was likely due to steric interference within a restricted binding pocket. nih.gov Similarly, the low corrosion-inhibiting efficiency of the dye acridine orange has been attributed to potential steric effects from its substituent groups. mdpi.com The size and conformation of the thioether side chain, as well as the substituents on the acridine ring, must be optimized to ensure a snug fit within the biological target without unfavorable steric repulsion.

Comparative SAR with Other 9-Substituted Acridine Derivatives

The biological profile of 9-Diethylaminoethylthioacridine is best understood when compared with other classes of 9-substituted acridines. The nature of the atom linking the side chain to the C-9 position (e.g., sulfur, nitrogen, oxygen) significantly influences the compound's properties and primary biological targets.

9-Aminoacridines: This is the most extensively studied class, with members like quinacrine (B1676205) and amsacrine (B1665488) having seen clinical use. nih.govnih.gov The C9-N bond is crucial. Compared to the thioether linkage, the amino group can act as a hydrogen bond donor, providing an additional point of interaction. 9-Anilinoacridines (a subclass where the 9-amino group is part of an aniline (B41778) moiety) are potent inhibitors of DNA topoisomerase II. nih.govnih.gov The SAR for this class is well-defined, with 3,6-diamino substitutions enhancing topoisomerase inhibition and antimalarial activity, while other substitutions can shift the mechanism towards inhibiting hematin (B1673048) polymerization. nih.gov

9-Phenoxyacridines: These compounds, featuring a C9-O linkage, have been synthesized as potential antitumor agents designed to avoid the oxidative metabolism common to anilinoacridines like amsacrine. nih.gov Like their 9-phenylthio counterparts, they exhibit moderate cytotoxicity, suggesting that the oxygen linkage is also permissive for biological activity, though they are generally less studied than the aminoacridines. nih.gov

Table 2: Comparative Profile of 9-Substituted Acridine Derivatives

| 9-Substituent Class | Linking Moiety | Primary Biological Target(s) | Key SAR Features | Reference(s) |

|---|---|---|---|---|

| 9-Thioether Acridines | -S-R | DNA, Enzymes | Basic side chain for DNA interaction; Thioether linkage allows activity. | nih.govnih.govresearchgate.net |

| 9-Aminoacridines | -NH-R | DNA, Topoisomerase II, Hematin | Cationic charge essential; Ring substituents modulate potency and mechanism. | nih.govnih.govnih.gov |

| 9-Anilinoacridines | -NH-Aryl | DNA Topoisomerase II | Potent inhibitors; 3,6-diamino substitution enhances activity. | nih.govnih.gov |

| 9-Phenoxyacridines | -O-R | DNA | Moderate cytotoxicity; Designed to avoid oxidative metabolism. | nih.gov |

Advanced Research Methodologies and Analytical Techniques in 9 Diethylaminoethylthioacridine Studies

Chromatographic Techniques

Chromatography is fundamental in the study of thioacridine derivatives, enabling the separation of the main compound from impurities and degradation products. tandfonline.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their coupling with Mass Spectrometry (MS) are indispensable tools for both qualitative and quantitative analysis.

HPLC is a powerful technique for the separation and quantification of acridine (B1665455) derivatives. nih.gov For thioacridine compounds, reversed-phase HPLC (RP-HPLC) is commonly utilized. An analytical method for the separation of five acridine thio-derivatives was developed using a capillary column packed with a C18 stationary phase. chemicke-listy.cz The optimization of the mobile phase composition is critical to achieve a satisfactory separation of the target compound from synthesis-related impurities. chemicke-listy.cz

Successful separations have been achieved using binary mobile phases, such as acetonitrile (B52724)/water or acetonitrile combined with an acetate (B1210297) buffer at a specific pH. chemicke-listy.cz High concentrations of acetonitrile, around 90%, have been shown to be effective. chemicke-listy.cz The use of a buffer helps in controlling the ionization state of the analyte, thereby improving peak shape and resolution.

Table 1: Example HPLC Conditions for Acridine Thio-Derivative Analysis This table is a representative example based on published methodologies for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Nucleosil 100-5 C18 | chemicke-listy.cz |

| Mobile Phase | Acetonitrile / 0.2 mol.dm-3 acetate buffer pH 3.5 (90:10, v/v) | chemicke-listy.cz |

| Detection Wavelength | 214 nm and 230 nm | chemicke-listy.cz |

| Linear Dynamic Range | 1.0×10-3 to 1.0×10-6 mol.dm-3 | chemicke-listy.cz |

| Detection Limits | In the µmol.dm-3 range | chemicke-listy.cz |

GC-MS serves as a robust method for the purity control and structural characterization of synthesized thioacridine derivatives. tandfonline.com This technique combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. A key advantage noted in the analysis of thioacridine derivatives is that GC-MS can often be performed without the need for sample derivatization, simplifying the analytical workflow. tandfonline.com

The thermal stability of the analyte is a critical consideration in GC. For sulfur-containing compounds, high temperatures in the GC injector can sometimes lead to decomposition. nih.gov However, studies on thioacridines have demonstrated successful analysis under optimized conditions, providing baseline resolution for various derivatives. tandfonline.com The electron impact (EI) ionization mode in the mass spectrometer provides reproducible fragmentation patterns that are crucial for structural elucidation and impurity identification. tandfonline.com

Table 2: GC-MS Parameters for Thioacridine Derivative Analysis This table presents typical parameters based on methodologies for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | Varian 3400 | tandfonline.com |

| Mass Spectrometer | Finnigan INCOS 50 quadrupole | tandfonline.com |

| Ionization Mode | Electron Impact (EI) | tandfonline.com |

| Sample Preparation | Dissolved in dichloromethane | tandfonline.com |

LC-MS, particularly Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS), is a highly selective and sensitive technique for analyzing thioacridine derivatives. tandfonline.com It is especially valuable for identifying compounds that may not be suitable for GC analysis due to low volatility or thermal instability. tandfonline.com

In LC-MS analysis, electrospray ionization (ESI) is a common technique. ESI mass spectra often provide clear information about the molecular mass of the compound. tandfonline.com However, ESI can sometimes result in limited fragmentation, which may not be sufficient for complete structural confirmation. To overcome this, tandem mass spectrometry (MS/MS or MSn) experiments are employed. These fragmentation studies provide more detailed structural information, which is essential for confirming the identity of the main compound and elucidating the structures of unknown impurities or degradation products. tandfonline.com The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in the identification. tandfonline.comnih.gov

Spectroscopic Approaches

Spectroscopic methods are vital for the fundamental characterization of molecules like 9-diethylaminoethylthioacridine, providing detailed insights into their atomic composition and three-dimensional structure.

NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including acridine derivatives. mdpi.comnih.govresearchgate.net Techniques such as 1H NMR and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in an NMR spectrum allow for the precise mapping of the molecular structure.

For complex structures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ethz.ch These methods reveal correlations between different nuclei within the molecule, helping to piece together the complete structural puzzle. mdpi.comnih.gov For instance, the configuration and conformation of acridine-based N-acylhydrazones have been successfully determined using a combination of 1D and 2D NMR techniques. mdpi.comnih.gov

Table 3: Common NMR Experiments for Structural Elucidation of Acridine Derivatives This table is a representative example of NMR techniques used for related compounds.

| Technique | Information Obtained | Reference |

|---|---|---|

| 1H NMR | Provides information on the number and type of protons. | |

| 13C NMR | Provides information on the number and type of carbon atoms. | |

| COSY | Identifies proton-proton (1H-1H) spin-spin couplings. | ethz.ch |

| HSQC / HMQC | Correlates protons with their directly attached carbons (1JCH). | ethz.ch |

| HMBC | Shows correlations between protons and carbons over two or three bonds (2,3JCH). | ethz.ch |

| NOESY | Identifies protons that are close in space, aiding in stereochemical and conformational analysis. | nih.gov |

As a standalone technique or coupled with chromatography, mass spectrometry is essential for determining the molecular weight and elemental composition of 9-diethylaminoethylthioacridine. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern obtained from MS, particularly with techniques like electron impact (EI) ionization, serves as a molecular fingerprint. tandfonline.com Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. For thioacridine derivatives, the fragmentation pattern can vary significantly depending on the substituents on the acridine core, providing valuable data for distinguishing between closely related structures. tandfonline.com As mentioned previously, when softer ionization methods like ESI are used, tandem MS (MS/MS) is crucial for inducing and analyzing fragmentation to gain structural insights. tandfonline.com

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible and fluorescence spectroscopy are powerful tools for elucidating the interactions of 9-Diethylaminoethylthioacridine with various molecules, particularly DNA.

UV-Visible Spectroscopy is frequently employed to monitor the binding of acridine derivatives to DNA. The interaction typically results in changes in the absorption spectrum of the compound. A bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity) in the UV-Vis spectrum are characteristic of the intercalation of a molecule between the base pairs of DNA. mdpi.comlongdom.org This phenomenon arises from the coupling of the π* orbitals of the intercalating agent with the π* orbitals of the DNA base pairs, which lowers the π-π* transition energy. longdom.org For instance, studies on acridine orange, a related compound, have demonstrated these spectral changes upon DNA binding, confirming an intercalative mode of interaction. mdpi.com The change in absorbance can be used to determine binding constants and understand the stoichiometry of the interaction. nih.gov

Fluorescence Spectroscopy offers a highly sensitive method for studying molecular interactions. Many acridine derivatives are fluorescent, and their emission properties, such as intensity and lifetime, can be significantly altered upon binding to a macromolecule. nih.gov Fluorescence quenching, where the fluorescence intensity of the compound decreases in the presence of a binding partner, is a common observation. nih.gov This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex, while dynamic quenching results from collisional deactivation of the excited state. nih.gov Time-resolved fluorescence spectroscopy can distinguish between these mechanisms by measuring the fluorescence lifetime of the probe. nih.gov In static quenching, the lifetime remains unchanged, whereas in dynamic quenching, it decreases. nih.gov These studies can provide valuable data on binding constants, the number of binding sites, and the thermodynamics of the interaction. nih.gov For example, fluorescence quenching studies of 9-aminoacridine (B1665356) have been used to calculate binding constants and the number of binding sites with various dyes. nih.gov

The following table summarizes typical data obtained from spectroscopic studies of acridine derivatives interacting with DNA:

| Spectroscopic Technique | Observed Phenomenon | Interpretation | Reference |

| UV-Visible Spectroscopy | Bathochromic Shift & Hypochromism | Intercalation between DNA base pairs | mdpi.comlongdom.org |

| Fluorescence Spectroscopy | Fluorescence Quenching | Binding to DNA | nih.gov |

| Time-Resolved Fluorescence | Unchanged Lifetime | Static Quenching Mechanism | nih.gov |

Electrochemical Methods for Molecular Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), provide insights into the redox properties and molecular behavior of 9-Diethylaminoethylthioacridine and related compounds. nih.gov CV studies can reveal information about the oxidation and reduction potentials of a molecule, which are influenced by its electronic structure and environment. nih.govacs.org For acridinedione derivatives, CV has been used to demonstrate that they undergo irreversible oxidation. nih.gov The substitution on the nitrogen atom of the acridine ring can significantly affect the electrochemical behavior. nih.gov

The interaction of these compounds with other molecules, such as amino acids, can lead to shifts in their oxidation and reduction potentials. acs.org For example, the addition of amino acids to a solution of an acridinedione derivative can cause the oxidation peak to shift to a less positive potential and the reduction peak to a less negative potential. acs.org These shifts are often influenced by hydrogen-bonding interactions between the acridine derivative and the added solute. acs.org By analyzing these changes, researchers can gain a deeper understanding of the intermolecular forces at play.

Microscopy Techniques for Cellular and Molecular Interactions

Microscopy techniques are indispensable for visualizing the cellular and molecular interactions of compounds like 9-Diethylaminoethylthioacridine. These methods allow for the direct observation of the compound's localization within cells and its effects on cellular structures.

Confocal microscopy is a high-resolution imaging technique that eliminates out-of-focus light, providing clear, sharp images of fluorescently labeled samples. nih.gov This is particularly useful for studying the subcellular distribution of fluorescent acridine derivatives. By labeling the compound or cellular components with fluorescent probes, researchers can track the compound's journey into the cell and its accumulation in specific organelles. numberanalytics.com

Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), push the boundaries of optical resolution, enabling the visualization of molecular interactions at the nanoscale. numberanalytics.comnih.gov These advanced methods can provide unprecedented detail about how 9-Diethylaminoethylthioacridine interacts with its cellular targets.

Electron microscopy (EM) , including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), offers even higher resolution, allowing for the visualization of ultrastructural changes in cells upon treatment with the compound. nih.govcellmicroscopy.nl Immuno-electron microscopy can be used to precisely locate the compound within cellular compartments by using antibodies conjugated to electron-dense particles like gold. cellmicroscopy.nl

Correlative light and electron microscopy (CLEM) combines the advantages of both light and electron microscopy. numberanalytics.comcellmicroscopy.nl This powerful approach allows researchers to first identify the location of a fluorescently labeled compound within a cell using fluorescence microscopy and then examine the same region at high resolution with an electron microscope. cellmicroscopy.nl

The table below outlines various microscopy techniques and their applications in studying cellular interactions:

| Microscopy Technique | Key Feature | Application in Cellular Interaction Studies | Reference |

| Confocal Microscopy | Optical sectioning, rejection of out-of-focus light | Subcellular localization of fluorescent compounds | nih.gov |

| Super-Resolution Microscopy | Nanoscale resolution | Visualization of individual molecular interactions | numberanalytics.comnih.gov |

| Electron Microscopy (EM) | Ultrastructural detail | High-resolution imaging of cellular morphology changes | nih.govcellmicroscopy.nl |

| Correlative Light and Electron Microscopy (CLEM) | Combines fluorescence and electron imaging | Precise localization and high-resolution imaging of the same cellular region | numberanalytics.comcellmicroscopy.nl |

Specialized Techniques for DNA Binding Analysis

Beyond standard spectroscopic methods, specialized techniques are employed to provide a more detailed picture of the binding of 9-Diethylaminoethylthioacridine to DNA.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding. mdpi.comnih.gov DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). mdpi.comnih.gov When a molecule like an acridine derivative binds to DNA, it can induce conformational changes that are reflected in the CD spectrum. nih.gov For example, intercalation of a compound into the DNA double helix often leads to an increase in the intensity of the positive CD band of B-DNA. mdpi.com The induced CD spectrum of the bound ligand can also provide information about the geometry of the complex. nih.gov

Thermal Denaturation Studies (DNA Melting) , often monitored by UV-Vis spectroscopy, are used to assess the thermal stability of DNA in the presence of a binding ligand. longdom.org The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. longdom.org Intercalating agents typically stabilize the DNA duplex, leading to an increase in the Tm. longdom.org This stabilization is a strong indicator of an intercalative binding mode.

Application of Analytical Method Validation Protocols

To ensure the reliability and accuracy of the data generated in studies of 9-Diethylaminoethylthioacridine, rigorous analytical method validation is essential. Validation protocols are applied to the analytical methods used for the quantification of the compound and its metabolites in various matrices.

The validation process typically assesses several key parameters, including:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Computational and Theoretical Approaches in 9 Diethylaminoethylthioacridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. In the context of 9-Diethylaminoethylthioacridine research, docking simulations are instrumental in identifying potential biological targets and understanding the key molecular interactions that drive its therapeutic effects.

Researchers have employed molecular docking to investigate the binding of thioacridine derivatives to various biological targets, including DNA and enzymes like topoisomerase. researchgate.netmdpi.comnih.gov For instance, studies on related 9-anilinoacridines have shown that these compounds intercalate into DNA, a mechanism that is crucial for their anticancer activity. nih.gov Docking studies of these analogs into the DNA-topoisomerase complex have helped to elucidate the specific interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ternary complex and lead to the inhibition of the enzyme. researchgate.netmdpi.com

While specific docking data for 9-Diethylaminoethylthioacridine is not extensively published, studies on structurally similar compounds provide valuable insights. For example, docking of various 9-substituted acridine (B1665455) derivatives against targets like SARS-CoV-2 main protease and acetylcholinesterase has revealed key residues involved in binding. nih.govresearchgate.net These studies often report binding energies (docking scores) that indicate the affinity of the ligand for the target.

Table 1: Representative Docking Scores of Acridine Derivatives Against Various Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Oxazine substituted 9-anilinoacridine (B1211779) (A38) | SARS-CoV-2 Main Protease (5R82) | -7.83 | GLN19, THR24, THR25, THR26, LEU27, HIE41, SER46, MET49, ASN119, ASN142, HIE164, MET165, ASP187, ARG188, GLN189 | nih.gov |

| 3,9-disubstituted acridines (17a-17j) | Topoisomerase I | Not specified | Not specified | mdpi.com |

| 3,9-disubstituted acridines (17a-17j) | Topoisomerase IIα | Not specified | Not specified | mdpi.com |

| Thiazacridine and Imidazacridine derivatives | Calf Thymus DNA | Not specified (Binding constants 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹) | Not specified | nih.gov |

Note: The data presented is for analogous compounds and is intended to be illustrative of the application of molecular docking in thioacridine research.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational changes, stability, and interactions with their environment. For 9-Diethylaminoethylthioacridine, MD simulations are crucial for understanding its behavior in a biological system, such as its interaction with a target protein or a DNA duplex.

Key parameters analyzed in MD simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). RMSD measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system. RMSF, on the other hand, quantifies the fluctuation of individual residues or atoms, highlighting flexible regions. While specific MD simulation data for 9-Diethylaminoethylthioacridine is limited, the principles are well-established in the study of related acridine derivatives. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. tandfonline.comnih.gov These methods provide a fundamental understanding of the chemical nature of 9-Diethylaminoethylthioacridine, which is essential for explaining its biological activity and for designing new derivatives with improved properties.

DFT calculations can be used to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. Studies on thionine (B1682319), a phenothiazinium dye with a related core structure, have used DFT to calculate its electronic energies and characterize its excited states. rsc.orgresearchgate.net

Other important parameters that can be calculated include the molecular electrostatic potential (MEP), which helps to identify the electron-rich and electron-poor regions of a molecule, and various reactivity descriptors. These calculations can shed light on how 9-Diethylaminoethylthioacridine might interact with biological macromolecules at an electronic level. For instance, understanding the charge distribution can help predict which parts of the molecule are likely to engage in electrostatic interactions or hydrogen bonding.

Table 2: Illustrative Quantum Chemical Properties of a Related Thionine Molecule

| Property | Value | Significance | Reference |

| S₁ Excitation Energy (eV) | ~2.2 | Relates to light absorption and photodynamic properties. | rsc.orgresearchgate.net |

| T₁ Excitation Energy (eV) | ~1.5 | Important for understanding photochemical reactions and singlet oxygen generation. | rsc.orgresearchgate.net |

| HOMO-LUMO Gap (eV) | Varies with substitution | Indicates chemical reactivity and stability. |

Note: This data is for a related thionine molecule and serves to illustrate the types of properties that can be calculated for thioacridines.

In silico Prediction of Molecular Interactions and Biological Activity

In silico prediction methods play a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and the prediction of various properties, including biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.gov For 9-Diethylaminoethylthioacridine and its analogs, these predictive models help to prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govsciencepublishinggroup.comelsevierpure.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. For example, QSAR studies on thiourea (B124793) derivatives have been used to predict their anti-HCV and anticancer activities. nih.govsciencepublishinggroup.com

ADMET prediction is another critical in silico tool. Models are used to forecast the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov For instance, in silico ADMET screening of oxazine-substituted 9-anilinoacridines showed that their properties were within recommended values, supporting their potential for further development. nih.gov

Computational Design Strategies for Novel Thioacridine Derivatives

Computational design strategies leverage the insights gained from the aforementioned theoretical approaches to rationally design novel thioacridine derivatives with enhanced therapeutic properties. nih.govnih.govnih.gov These strategies can involve structure-based design, where the three-dimensional structure of the target is used to guide the design of complementary ligands, or ligand-based design, which relies on the properties of known active compounds.

Virtual screening of large chemical libraries is a common computational design approach. nih.govresearchgate.netnih.govyoutube.com By docking millions of virtual compounds into a target's binding site, researchers can identify novel scaffolds or derivatives with high predicted affinity. Artificial intelligence and machine learning are increasingly being used to enhance the efficiency and accuracy of virtual screening. nih.gov

Furthermore, the knowledge of structure-activity relationships derived from QSAR studies and the understanding of ligand-target interactions from docking and MD simulations can be used to make targeted modifications to the 9-Diethylaminoethylthioacridine scaffold. For example, if a particular region of the molecule is found to be important for binding, modifications can be made to that region to improve interactions and, consequently, biological activity. The ultimate goal is to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future Research Trajectories and Potential Academic Applications of 9 Diethylaminoethylthioacridine

Exploration of Novel Preclinical Therapeutic Avenues

The established cytotoxic properties of 9-diethylaminoethylthioacridine against various cancer cell lines, primarily attributed to its role as a DNA intercalating agent and an inhibitor of nucleic acid synthesis, open the door for further preclinical investigation into its broader therapeutic potential. nih.gov Future research should aim to expand the scope of its anticancer evaluation to a wider array of human tumor cell lines, including those known for multidrug resistance. researchgate.net A significant body of research on sulfur-containing acridine (B1665455) derivatives suggests that these compounds hold promise as effective anticancer agents, warranting a more in-depth exploration of 9-diethylaminoethylthioacridine's efficacy in various cancer models. nih.gov

Moreover, the multitarget properties of acridine derivatives, which include the inhibition of topoisomerase enzymes, suggest that 9-diethylaminoethylthioacridine could be investigated for its activity against other diseases where cell proliferation is a key factor. nih.gov The structural similarities to other biologically active acridines also suggest potential applications as an antibacterial or antimalarial agent, avenues that remain largely unexplored for this specific compound. nih.gov

Development of Advanced Theoretical Delivery Systems

A significant hurdle in the clinical translation of many potent therapeutic agents, including acridine derivatives, is their systemic toxicity and poor bioavailability. nih.govnih.gov Advanced drug delivery systems (ADDSs) offer a promising strategy to overcome these limitations. nih.gov Future research should focus on the theoretical design and preclinical evaluation of novel delivery systems for 9-diethylaminoethylthioacridine.

Liposomal formulations have shown success in encapsulating other cytotoxic agents, including platinum-acridine hybrids, leading to improved intravenous delivery and potentially new routes of administration. nih.govchemrxiv.orgnih.govgoogle.com Similarly, nanoparticle-based carriers, such as polymeric nanoparticles or DNA-based nanomaterials, could enhance the stability, solubility, and targeted delivery of 9-diethylaminoethylthioacridine to tumor tissues, thereby increasing its therapeutic index. oncodaily.comacs.orgnih.govrsc.org The development of such systems could also incorporate stimuli-responsive release mechanisms, allowing for the controlled release of the drug at the target site. chemrxiv.org

Investigation of Combinatorial Research Approaches

Furthermore, the potential of acridine derivatives to be used in photodynamic therapy (PDT) by generating reactive oxygen species upon light activation presents an exciting avenue for combinatorial research. nih.gov The development of hybrid molecules that combine the DNA-intercalating properties of 9-diethylaminoethylthioacridine with a photosensitizing moiety could lead to highly targeted and potent anticancer therapies. nih.gov

Further Elucidation of Unresolved Biological Mechanisms

While the primary mechanism of action for many acridine derivatives is understood to be DNA intercalation and topoisomerase inhibition, the complete picture of their biological interactions is likely more complex. nih.govresearchgate.net Research has indicated that the cytotoxicity of some acridine derivatives is inversely related to their DNA intercalating capability, suggesting the involvement of other cellular targets or mechanisms. nih.gov

Future studies should aim to unravel these unresolved aspects of 9-diethylaminoethylthioacridine's biological activity. This could involve identifying novel protein targets through proteomic approaches or investigating its effects on other cellular processes beyond DNA replication and transcription. For example, some acridine derivatives have been shown to affect mitochondrial function and induce apoptosis through pathways that are not solely dependent on DNA damage. nih.gov Understanding the role of specific membrane transporters, such as hMATE1, in the cellular uptake and potency of acridine-based agents could also provide crucial insights. morressier.com

Rational Design of Targeted Derivatives based on SAR Principles

The extensive body of research on the structure-activity relationships (SAR) of 9-substituted acridines provides a solid foundation for the rational design of novel derivatives of 9-diethylaminoethylthioacridine with improved therapeutic properties. nih.govnih.govacs.org The nature and position of substituents on the acridine core are known to significantly influence cytotoxicity, DNA binding affinity, and target specificity. nih.govacs.org

Future work should focus on synthesizing and evaluating new analogues of 9-diethylaminoethylthioacridine with modifications to both the acridine ring and the diethylaminoethylthio side chain. For example, the introduction of different functional groups could enhance target selectivity, reduce off-target toxicity, and improve pharmacokinetic properties. researchgate.netnih.gov The development of bis-acridine derivatives, where two acridine moieties are linked together, has been shown to enhance DNA binding and antitumor activity, representing a promising strategy for this compound as well. nih.govarkat-usa.org

Interdisciplinary Research Collaborations in Chemical Biology

The multifaceted nature of 9-diethylaminoethylthioacridine and its derivatives makes them ideal candidates for interdisciplinary research at the interface of chemistry and biology. The intrinsic fluorescence of the acridine scaffold, for instance, can be exploited in chemical biology approaches to study drug-DNA interactions and monitor the intracellular distribution of the compound. nih.govrsc.org

Collaborations between synthetic chemists, molecular biologists, and pharmacologists could lead to the development of sophisticated molecular probes and tools to investigate complex biological processes. For example, the creation of hybrid molecules that link 9-diethylaminoethylthioacridine to peptides or other targeting ligands could enable the specific delivery of the cytotoxic payload to cancer cells. ijpsr.com Furthermore, a "direct-to-biology" high-throughput chemistry approach could accelerate the discovery and optimization of new acridine-based chemical tools for target validation and drug discovery. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Diethylaminoethylthioacridine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling acridine derivatives with diethylaminoethylthiol groups under controlled conditions. Key steps include protecting reactive sites, optimizing reaction temperature, and using catalysts like triethylamine. Purity validation requires techniques such as HPLC (≥98% purity), NMR (to confirm structural integrity via proton and carbon shifts), and mass spectrometry (to verify molecular weight) .

Q. Which spectroscopic methods are most effective for characterizing 9-Diethylaminoethylthioacridine?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of diethylaminoethyl and thioacridine moieties. Compare chemical shifts with reference data for similar compounds .

- IR Spectroscopy : Identify functional groups (e.g., C-S bonds at ~600–700 cm) and tertiary amine vibrations (~1200 cm) .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and rule out impurities .

Q. How should researchers assess the acute toxicity of 9-Diethylaminoethylthioacridine in preliminary studies?

- Methodological Answer : Conduct in vitro assays (e.g., MTT on human cell lines) to determine IC values. For in vivo studies, use rodent models with graded doses (e.g., 10–100 mg/kg) and monitor physiological parameters (e.g., respiratory rate, organ histopathology). Follow OECD Guidelines 423 for acute oral toxicity testing, ensuring ethical approval and control groups .

Advanced Research Questions

Q. How can experimental design minimize confounding variables in studies involving 9-Diethylaminoethylthioacridine?

- Methodological Answer :

- Control Groups : Include vehicle-only controls and reference compounds (e.g., acridine derivatives) to isolate the compound’s effects .

- Randomization : Randomize treatment allocation in in vivo studies to reduce bias .

- Blinding : Use double-blind protocols in data collection and analysis to prevent observer bias .

Q. What statistical approaches are appropriate for resolving contradictory data in dose-response studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC and compare with nonlinear regression tools like GraphPad Prism .

- Outlier Analysis : Apply Grubbs’ test to identify outliers, then repeat experiments to confirm reproducibility .

- Meta-Analysis : Aggregate data from multiple trials to identify trends obscured by small sample sizes .

Q. How can researchers ensure reproducibility in synthesizing 9-Diethylaminoethylthioacridine across laboratories?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., solvent purity, inert atmosphere, stirring speed) and purification steps (e.g., column chromatography gradients) .

- Cross-Validation : Share samples with independent labs for NMR and HPLC replication. Publish raw spectral data in supplementary materials .

Q. What strategies validate the specificity of 9-Diethylaminoethylthioacridine in targeting biological pathways?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -labeled analogs) to measure displacement in receptor-binding studies .

- CRISPR Knockout Models : Test compound efficacy in cell lines with gene knockouts of suspected targets .

Data Presentation and Analysis

Q. How should researchers present conflicting spectral data (e.g., unexpected NMR peaks) in publications?

- Methodological Answer :

- Transparency : Report all anomalous peaks and propose hypotheses (e.g., solvent interactions, tautomeric forms) in the discussion section .

- Supplementary Data : Include full spectral scans and raw files for peer review .

Q. What are the best practices for constructing a research question on 9-Diethylaminoethylthioacridine’s mechanism of action?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。